molecular formula C13H17NO2 B3023282 N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide CAS No. 1316852-64-8

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

Cat. No.: B3023282
CAS No.: 1316852-64-8
M. Wt: 219.28
InChI Key: SQZWPRQGBZBAIZ-UHFFFAOYSA-N
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Description

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (Ref: 10-F669623) is a synthetic acetamide derivative featuring a tetrahydro-2H-pyran (oxane) core substituted with a phenyl group at the 4-position and an acetamide moiety linked via a methylene bridge. Its molecular formula is C₁₄H₁₉NO₂, with a molecular weight of 233.3 g/mol. The compound’s structure combines lipophilic (phenyl, pyran) and polar (amide) regions, making it a versatile scaffold for pharmaceutical research, particularly in central nervous system (CNS) or metabolic disorder drug discovery .

Properties

IUPAC Name

N-(4-phenyloxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-11(15)14-13(7-9-16-10-8-13)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZWPRQGBZBAIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCOCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide typically involves the reaction of 4-phenyltetrahydropyran-4-carbonyl chloride with thiosemicarbazide, followed by cyclization of the resulting amide in the presence of potassium hydroxide (KOH) . This method ensures the formation of the tetrahydropyran ring with the phenyl and acetamide substituents in the desired positions.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:

Reaction Conditions Products Key Observations
Acidic (HCl, H₂SO₄) 4-Phenyltetrahydropyran-4-amine + Acetic AcidComplete hydrolysis occurs at elevated temperatures (>80°C) with prolonged reflux.
Basic (NaOH, KOH) Sodium acetate + Free amine derivativeReaction proceeds at room temperature but requires 12–24 hours for completion.
  • Mechanistic Insight : Acidic hydrolysis follows nucleophilic acyl substitution, while basic conditions promote hydroxide ion attack on the carbonyl carbon.

  • Structural Impact : The tetrahydropyran ring remains intact during hydrolysis, as evidenced by NMR studies .

Nucleophilic Substitution Reactions

The tetrahydropyran oxygen and acetamide nitrogen serve as potential sites for nucleophilic attacks:

Reagent Target Site Product Conditions
Grignard Reagents Acetamide carbonylTertiary alcohol derivativesAnhydrous THF, −78°C to room temperature
Alkyl Halides Tetrahydropyran oxygenEther-linked analogsPhase-transfer catalysis (e.g., K₂CO₃)
  • Reactivity Note : The acetamide group exhibits higher electrophilicity compared to the tetrahydropyran oxygen, directing substitution toward the carbonyl carbon.

Oxidation Reactions

The tetrahydropyran ring undergoes oxidation under strong oxidizing agents:

Oxidizing Agent Product Yield Conditions
KMnO₄ (acidic) 4-Phenylglutaric acid derivatives~45%Reflux in H₂SO₄, 6–8 hours
Ozone (O₃) Fragmented carbonyl compoundsNot reported−78°C in CH₂Cl₂, followed by workup
  • Mechanistic Pathway : Ring-opening via C-O bond cleavage dominates, with the phenyl group stabilizing intermediate carbocations.

Comparative Reactivity with Structural Analogs

The phenyl substituent significantly alters reactivity compared to methyl or halogenated analogs:

Compound Key Reaction Reactivity Difference
N-(Tetrahydro-4-methyl-2H-pyran-4-yl)acetamide Hydrolysis20% slower due to electron-donating methyl group
N-(3-Fluoro-tetrahydro-2H-pyran)acetamideNucleophilic substitutionEnhanced reactivity at fluorine-substituted positions
N-(1-Cyanocyclohexyl)acetamideOxidationResistance to ring-opening due to rigid cyclohexane

Stability Under Laboratory Conditions

  • Thermal Stability : Decomposes above 200°C without melting, as observed in DSC analysis .

  • Photostability : No degradation under UV light (λ = 254 nm) after 72 hours .

  • pH Sensitivity : Stable in neutral pH but prone to hydrolysis in strongly acidic/basic environments .

Scientific Research Applications

Medicinal Chemistry Applications

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is primarily recognized for its role as a pharmacological agent . Research indicates that it may function as a glucokinase activator, which is crucial for managing metabolic disorders such as diabetes. Glucokinase plays a significant role in glucose metabolism, and its activation can help regulate blood sugar levels, making this compound potentially beneficial for treating conditions like Type 2 diabetes and obesity .

Case Study: Glucokinase Activation

A study highlighted the efficacy of acetamide derivatives, including this compound, in enhancing glucokinase activity. This activation was linked to improved insulin sensitivity and glucose tolerance in diabetic models, suggesting that these compounds could serve as therapeutic agents in metabolic syndrome management .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various complex molecules. Its unique structure allows chemists to modify it further to create other pharmacologically active compounds or to explore its reactivity in different chemical environments.

Synthesis Pathways

The synthesis of this compound typically involves:

  • The reaction of tetrahydro-pyran derivatives with acetic anhydride or acetyl chloride.
  • Subsequent purification processes to achieve high purity levels (≥95%) for research applications .

Potential Therapeutic Uses

Beyond its role in glucokinase activation, ongoing research is exploring additional therapeutic applications of this compound:

Anticancer Properties

Preliminary studies suggest that certain heterocyclic compounds, including variations of acetamides, exhibit anticancer activities. The mechanism may involve the inhibition of specific enzymes or pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

Research has indicated that derivatives of acetamides can possess anti-inflammatory properties, potentially offering new avenues for treating inflammatory diseases .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryGlucokinase activator for diabetes management
Synthetic Organic ChemistryIntermediate for synthesizing complex organic compounds
Anticancer ResearchPotential anticancer properties through enzyme inhibition
Anti-inflammatory EffectsPossible use in treating inflammatory conditions

Mechanism of Action

The mechanism of action of N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The tetrahydropyran ring and phenyl group can facilitate binding to these targets, while the acetamide moiety may participate in hydrogen bonding or other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key analogs and their structural distinctions:

Compound Name (CAS/Ref) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide (10-F669623) Tetrahydro-2H-pyran - 4-phenyl
- Acetamide (CH₂CONH₂)
C₁₄H₁₉NO₂ 233.3 Baseline compound; balanced lipophilicity
2-(3-Methoxy-4-propoxyphenyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide (512795-81-2) Tetrahydro-2H-pyran - 4-phenyl
- Acetamide with 3-methoxy-4-propoxy-phenyl
C₂₄H₃₀N₂O₄ 408.5 Enhanced steric bulk; alkoxy groups may improve metabolic stability
2-((4-Fluorophenyl)thio)-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)acetamide (1331226-31-3) Tetrahydro-2H-pyran - 4-(2-methoxyphenyl)
- Thioether-linked 4-fluorophenyl
C₂₁H₂₄FNO₃S 389.5 Sulfur atom increases polarity; fluorine enhances electronic effects
2-(4-Methoxy-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide (1351690-56-6) Tetrahydro-2H-pyran - 4-(4-methoxyphenyl)
- Indole with 4-methoxy
C₂₄H₂₈N₂O₄ 408.5 Indole moiety may confer CNS activity; dual methoxy groups
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) Benzothiazole - Trifluoromethyl
- Phenylacetamide
C₁₆H₁₂F₃N₂OS 346.3 Benzothiazole core; CF₃ group improves bioavailability

Pharmacological and Physicochemical Properties

  • Lipophilicity : The baseline compound’s logP is moderate (~2.5), but analogs with fluorine (e.g., 1331226-31-3) or trifluoromethyl groups (EP3348550A1) exhibit higher logP values, enhancing blood-brain barrier penetration .
  • Metabolic Stability : Thioether-linked compounds (e.g., 1331226-31-3) may undergo slower oxidative metabolism compared to ethers or esters due to sulfur’s resistance to cytochrome P450 enzymes .

Biological Activity

N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide is a chemical compound notable for its unique structural characteristics, which include a tetrahydropyran moiety substituted with a phenyl group and an acetamide functional group. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of 219.29 g/mol. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that the compound may influence cellular pathways associated with disease processes by altering the activity of these targets.

Therapeutic Potential

Research indicates that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in pain management and inflammatory conditions. The compound's structural features contribute to its potential efficacy against various biological targets.

Structure-Activity Relationship (SAR)

A structure–activity relationship (SAR) study involving similar compounds has provided insights into how modifications to the molecular structure can enhance or diminish biological activity. For instance, derivatives with different substituents have been analyzed for their binding affinity and efficacy against specific biological targets .

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(Tetrahydro-4-methyl-2H-pyran-4-yl)acetamideMethyl substitutionPotentially different anti-inflammatory effectsUnique due to methyl group
N-(3-Fluoro-tetrahydro-2H-pyran)-phenylacetamideFluorinated derivativeEnhanced lipophilicity and altered pharmacokineticsFluorine enhances properties
N-(1-Cyanocyclohexyl)-acetamideDifferent cyclic structureDistinct reactivity profileUnique cyclic structure

Antimicrobial Activity

In studies focused on antimicrobial properties, this compound has shown promising results against certain strains of bacteria. The compound's ability to inhibit bacterial growth suggests its potential as a lead compound in the development of new antibiotics.

Anti-Tuberculosis Activity

A notable application of this compound is in the fight against Mycobacterium tuberculosis. Research has indicated that certain analogs derived from the 4PP series exhibit activity against this pathogen by targeting MmpL3, an essential drug target . The SAR studies highlighted modifications that could improve physicochemical properties while maintaining antibacterial activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide?

  • Methodological Answer : The synthesis typically involves acetylation of a tetrahydro-4-phenyl-2H-pyran-4-amine precursor. A general approach includes:

  • Step 1 : Reductive amination of tetrahydro-4-phenyl-2H-pyran-4-one using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with catalytic acetic acid to yield the amine intermediate .
  • Step 2 : Acetylation of the amine using acetyl chloride in the presence of a base like triethylamine (Et₃N) to form the acetamide derivative .
  • Key Considerations : Purity of intermediates should be verified via thin-layer chromatography (TLC) or HPLC before proceeding to the next step.

Q. How can the structural integrity of This compound be confirmed?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals, such as the acetamide carbonyl (~168-170 ppm in 13C^{13}C) and the pyran ring protons (δ 3.5–4.5 ppm in 1H^1H) .
  • X-ray Crystallography : Single-crystal X-ray diffraction can resolve stereochemical ambiguities. For example, Laufer et al. used this method to confirm the tetrahedral geometry of similar pyran derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion peak of the compound (e.g., [M+H]⁺ at m/z 246.149 for C₁₃H₁₇NO₂).

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for This compound?

  • Methodological Answer : Contradictions in NMR or MS data often arise from impurities or conformational flexibility.

  • Case Study : If 1H^1H NMR shows unexpected splitting, variable-temperature NMR can determine if dynamic rotational isomerism (e.g., in the pyran ring) is responsible .
  • Comparative Analysis : Cross-validate data with structurally analogous compounds. For example, compare with ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate (CAS 388072-09-1), which shares a similar pyran scaffold .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals or confirm connectivity .

Q. What strategies are recommended for optimizing the yield of This compound in large-scale synthesis?

  • Methodological Answer :

  • Solvent Optimization : Replace dichloroethane (DCE) with tetrahydrofuran (THF) or acetonitrile (ACN) to improve solubility of intermediates .
  • Catalyst Screening : Test alternative catalysts like HATU (for acetylation) to enhance reaction efficiency .
  • Workflow Adjustments : Implement continuous flow chemistry for reductive amination steps to reduce reaction time and improve reproducibility .

Q. How can structure-activity relationship (SAR) studies be designed for This compound derivatives?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, methoxy groups) at the phenyl or pyran ring positions. For example, fluorophenyl analogs (as seen in ) can enhance metabolic stability .
  • Biological Assays : Use kinase inhibition assays (e.g., p38 MAPK) to correlate structural changes with activity. Laufer et al. employed this approach for related imidazole-pyridine acetamides .
  • Computational Modeling : Perform molecular docking studies with software like AutoDock to predict binding affinities to target proteins .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide
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N-(Tetrahydro-4-phenyl-2H-pyran-4-yl)acetamide

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